GAT1 Binding Affinity: A Moderate-Affinity Profile Distinct from High-Potency Clinical Inhibitors
In competitive MS binding assays, 2-(methylamino)-N-(4-morpholin-4-ylphenyl)acetamide demonstrates a Ki of 1.07 μM for mouse GAT1 and 1.10 μM for human GAT1 expressed in HEK293 cells, using NO71156 as the unlabelled marker [1]. This affinity is >10-fold weaker than that of the clinical anticonvulsant tiagabine, which exhibits a Ki of approximately 0.07-0.10 μM for GAT1 under comparable conditions [2]. The compound also shows a >25-fold lower affinity than the tool inhibitor NNC-711, which has an IC50 of 0.04 μM for human GAT1 . This places the compound in a unique 'moderate-affinity' niche, making it suitable for studies where full transporter saturation by a high-affinity ligand is undesirable.
| Evidence Dimension | Binding affinity for human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 μM (1.10E+3 nM) |
| Comparator Or Baseline | Tiagabine: Ki ≈ 0.07-0.10 μM (67-100 nM) [2]; NNC-711: IC50 = 0.04 μM (40 nM) |
| Quantified Difference | 11- to 27.5-fold lower affinity vs. clinical and tool GAT1 inhibitors |
| Conditions | Competitive MS binding assay, human GAT1 expressed in HEK293 cells, NO71156 as unlabelled marker |
Why This Matters
A >10-fold difference in target binding affinity fundamentally alters the pharmacological profile, making this compound a distinct tool for mechanistic studies requiring sub-maximal target engagement.
- [1] BindingDB. Entry for BDBM50063508 (CHEMBL3398500). Affinity Data: Ki = 1.10E+3 nM for human GAT1. Available at: https://www.bindingdb.org (accessed May 2026). View Source
- [2] DrugCentral / IDR Lab. Tiagabine Drug Info: Ki = 16.98 nM for GAT1. Available at: https://idrblab.net (accessed May 2026). Also BindingDB: Ki = 67-102 nM for human GAT1. View Source
